molecular formula C12H12N2O3 B11792823 1-benzyl-5-methoxy-1H-pyrazole-3-carboxylic acid

1-benzyl-5-methoxy-1H-pyrazole-3-carboxylic acid

Katalognummer: B11792823
Molekulargewicht: 232.23 g/mol
InChI-Schlüssel: IWUKKIFKIFHMJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-5-methoxy-1H-pyrazole-3-carboxylic acid is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This specific compound is characterized by a benzyl group attached to the nitrogen atom at position 1, a methoxy group at position 5, and a carboxylic acid group at position 3

Vorbereitungsmethoden

The synthesis of 1-benzyl-5-methoxy-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-benzyl-3,5-dimethoxy-1H-pyrazole with a suitable carboxylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve continuous flow processes to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

1-Benzyl-5-methoxy-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane, depending on the reducing agent used.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. Major products formed from these reactions vary based on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-5-methoxy-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.

    Industry: The compound is utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-benzyl-5-methoxy-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The benzyl and methoxy groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The carboxylic acid group plays a crucial role in forming hydrogen bonds and electrostatic interactions with the target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-5-methoxy-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

    1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid: This compound has a methyl group instead of a methoxy group, which affects its chemical reactivity and biological activity.

    1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid: The presence of a methyl group at position 5 instead of a methoxy group results in different physicochemical properties.

    1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid: The phenyl group at position 3 introduces additional aromatic interactions, influencing its binding affinity and selectivity.

Eigenschaften

Molekularformel

C12H12N2O3

Molekulargewicht

232.23 g/mol

IUPAC-Name

1-benzyl-5-methoxypyrazole-3-carboxylic acid

InChI

InChI=1S/C12H12N2O3/c1-17-11-7-10(12(15)16)13-14(11)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,16)

InChI-Schlüssel

IWUKKIFKIFHMJK-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=NN1CC2=CC=CC=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.